molecular formula C4H2BrNO2 B6235915 4-bromo-1,2-oxazole-3-carbaldehyde CAS No. 1553643-91-6

4-bromo-1,2-oxazole-3-carbaldehyde

Cat. No.: B6235915
CAS No.: 1553643-91-6
M. Wt: 175.97 g/mol
InChI Key: HJVGLLKKTHGSIW-UHFFFAOYSA-N
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Description

4-bromo-1,2-oxazole-3-carbaldehyde is an organic compound that belongs to the class of oxazole derivatives It is characterized by the presence of a bromine atom at the fourth position and an aldehyde group at the third position of the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1,2-oxazole-3-carbaldehyde typically involves the bromination of 1,2-oxazole-3-carbaldehyde. One common method includes the use of bromine or a bromine-containing reagent under controlled conditions to introduce the bromine atom at the desired position on the oxazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1,2-oxazole-3-carbaldehyde can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or other nucleophiles to form imines or other derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used under appropriate conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution: Formation of azides, nitriles, or other substituted oxazoles.

    Oxidation: Formation of 4-bromo-1,2-oxazole-3-carboxylic acid.

    Reduction: Formation of 4-bromo-1,2-oxazole-3-methanol.

Scientific Research Applications

4-bromo-1,2-oxazole-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use in drug discovery and development due to its reactive functional groups.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromo-1,2-oxazole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-1,2-oxazole-3-carboxylic acid
  • 4-bromo-1,2-oxazole-3-methanol
  • 1,2-oxazole-3-carbaldehyde

Uniqueness

4-bromo-1,2-oxazole-3-carbaldehyde is unique due to the presence of both a bromine atom and an aldehyde group on the oxazole ring. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to its analogs.

Properties

CAS No.

1553643-91-6

Molecular Formula

C4H2BrNO2

Molecular Weight

175.97 g/mol

IUPAC Name

4-bromo-1,2-oxazole-3-carbaldehyde

InChI

InChI=1S/C4H2BrNO2/c5-3-2-8-6-4(3)1-7/h1-2H

InChI Key

HJVGLLKKTHGSIW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NO1)C=O)Br

Purity

95

Origin of Product

United States

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